
1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” appears to contain several functional groups, including a pyrrolidine ring, a sulfonyl group, and a azetidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon or hydrogen atom. The azetidine ring is a four-membered ring with one nitrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and azetidine rings would give the molecule a certain degree of rigidity, while the sulfonyl group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrrolidine and azetidine rings might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen (the alpha-carbons). The sulfonyl group could potentially be reduced or displaced in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could enhance its solubility in water, while the nonpolar pyrrolidine and azetidine rings could enhance its solubility in organic solvents .作用机制
Target of Action
The compound “1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on a variety of factors, including its chemical structure and the specific biological system in which it is used. Pyrrolidine derivatives are known to have good bioavailability .
实验室实验的优点和局限性
One of the main advantages of 1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione for lab experiments is its high specificity for the this compound protein, allowing for targeted testing of this compound function. The compound is also relatively easy to synthesize and has a favorable safety profile, making it a viable option for preclinical and clinical studies. However, one limitation of the compound is its low solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for research on 1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione and other this compound correctors. These include:
1. Further optimization of synthesis methods to improve yield and purity.
2. Development of novel delivery methods to improve solubility and bioavailability.
3. Identification of potential drug combinations to enhance this compound corrector efficacy.
4. Exploration of this compound correctors in other genetic disorders, such as congenital diarrheal disorders.
5. Investigation of the long-term safety and efficacy of this compound correctors in CF patients.
Conclusion
This compound is a promising compound for the treatment of CF and has been extensively studied for its potential therapeutic applications. The compound works by stabilizing the this compound protein, leading to improved chloride ion transport and reduced mucus buildup in CF patients. While there are limitations to its use in lab experiments, ongoing research is focused on optimizing synthesis methods, developing novel delivery methods, and exploring potential drug combinations to enhance efficacy. With continued research, this compound correctors such as this compound have the potential to significantly improve the lives of CF patients.
合成方法
The synthesis of 1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves several steps, including the reaction of 3-chloro-4-fluoroaniline with p-toluenesulfonyl chloride to form 3-chloro-4-fluorobenzenesulfonamide. This compound is then reacted with azetidine-3-one in the presence of a base to form this compound. The synthesis method has been optimized to improve yield and purity, making it a viable option for large-scale production.
科学研究应用
1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione correctors, including this compound, have been extensively studied for their potential therapeutic applications in CF treatment. These compounds are designed to improve the function of the cystic fibrosis transmembrane conductance regulator (this compound) protein, which is responsible for transporting chloride ions across cell membranes. In CF patients, the this compound protein is defective, leading to a buildup of mucus in the lungs and other organs.
属性
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O4S/c14-10-5-9(1-2-11(10)15)22(20,21)16-6-8(7-16)17-12(18)3-4-13(17)19/h1-2,5,8H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWJHECPTLQGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2622039.png)
![Ethyl 7-(3-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2622041.png)
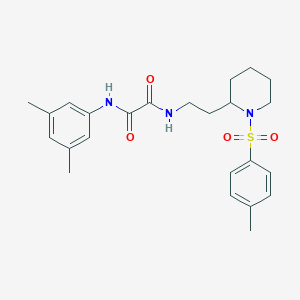
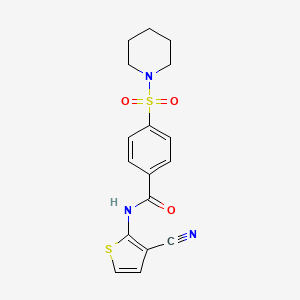

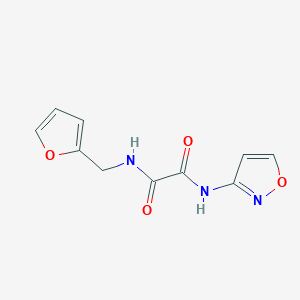
![Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2622047.png)
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/no-structure.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2622051.png)
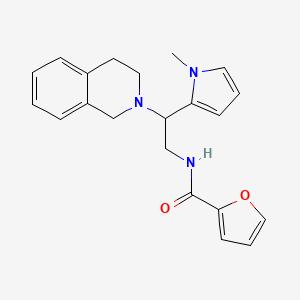
![4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2622053.png)
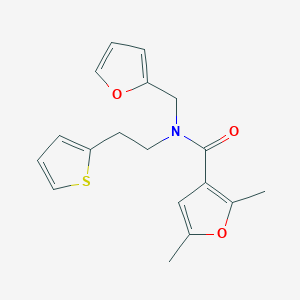
![N-[4-[2-ethylsulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2622057.png)
